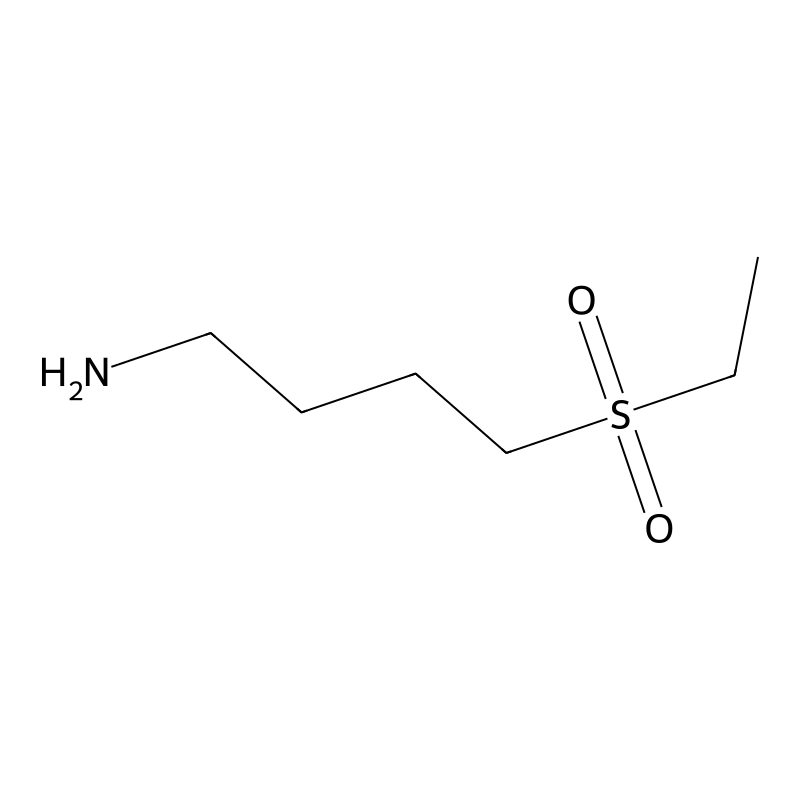

4-Ethanesulfonyl-butylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Pharmaceutical Synthesis

Scientific Field: Pharmaceutical Chemistry

Summary of Application: ESBA is utilized in the synthesis of various sulfonamide derivatives, which are pivotal in drug design due to their therapeutic properties, including anti-cancer, anti-inflammatory, and anti-hypertensive activities.

Methods of Application: The compound is involved in oxidative coupling reactions with thiols and amines, providing a streamlined approach for creating sulfenamides, sulfinamides, and sulfonamides in a single step. This method is valued for its efficiency and minimal waste production .

Results and Outcomes: The process has been optimized to yield a diverse array of sulfonamide compounds with high purity and yield, significantly contributing to the efficiency of pharmaceutical synthesis pipelines.

Application in Nanotechnology

Scientific Field: Nanotechnology

Summary of Application: ESBA is used in the synthesis of nanoparticles, which are crucial in various nanotechnological applications due to their unique properties and potential in electronics, catalysis, and medicine .

Results and Outcomes: The nanoparticles synthesized using ESBA have been characterized by techniques such as X-ray photoelectron spectroscopy and field emission scanning electron microscopy, showing promising results for future applications .

Application in Combinatorial Chemistry

Scientific Field: Combinatorial Chemistry

Summary of Application: In combinatorial chemistry, ESBA is employed to generate a vast library of chemical entities, which accelerates the drug discovery process by allowing the rapid screening of thousands of compounds .

Methods of Application: ESBA is used in solid-phase and solution-phase techniques to create combinatorial libraries. These libraries are then screened using high-throughput methods to identify and optimize lead compounds .

Results and Outcomes: This approach has significantly reduced the time and cost associated with the drug discovery process, leading to the identification of numerous potential drug candidates .

Application in Metabolic Studies

Scientific Field: Biochemistry and Metabolism

Summary of Application: ESBA derivatives are studied for their role in human metabolism, particularly in relation to essential thiols like glutathione and cysteine, which are vital for maintaining cellular health .

Methods of Application: The metabolic pathways and interactions of ESBA derivatives are analyzed using various biochemical assays to understand their impact on human health .

Results and Outcomes: The studies provide insights into the metabolic and medical properties of ESBA derivatives, which could lead to the development of new therapeutic agents .

4-Ethanesulfonyl-butylamine is an organic compound characterized by the presence of both an amine group and a sulfonyl group. The molecular formula for this compound can be represented as . The structure consists of a butylamine moiety, which is a primary amine with a four-carbon alkyl chain, attached to an ethanesulfonyl group. This combination imparts unique chemical properties that make it suitable for various applications in organic synthesis and medicinal chemistry.

Due to the lack of research on 4-Ethanesulfonyl-butylamine, its mechanism of action in biological systems or any specific targets it might interact with remain unknown.

- Potential skin and eye irritant: The amine group can cause irritation upon contact.

- Potential respiratory irritant: Inhalation of dust or vapors should be avoided.

- Standard laboratory safety practices: Always wear gloves, eye protection, and a fume hood when handling unknown compounds.

- Nucleophilic Substitution Reactions: As a nucleophile, the amine group can react with electrophiles, such as alkyl halides or acyl chlorides, to form substituted products.

- Acid-Base Reactions: The amine can act as a weak base, reacting with acids to form ammonium salts. This reaction is important for its solubility and stability in various solvents.

- Formation of Sulfonamides: The sulfonyl group can react with amines to form sulfonamides, which are significant in medicinal chemistry due to their antibacterial properties.

The synthesis of 4-ethanesulfonyl-butylamine can be achieved through several methods:

- Direct Alkylation: This method involves reacting butylamine with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction yields 4-ethanesulfonyl-butylamine along with hydrochloric acid as a byproduct.

- Reduction of Sulfonamide Precursors: Starting from an appropriate sulfonamide derivative, reduction reactions can be employed to yield the desired amine.

- Amidation Reactions: Reacting an appropriate sulfonic acid derivative with butylamine under controlled conditions can also lead to the formation of 4-ethanesulfonyl-butylamine.

4-Ethanesulfonyl-butylamine has potential applications in:

- Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for drug development, particularly in designing new antibiotics or neuroactive agents.

- Chemical Synthesis: It can be utilized as an intermediate in the synthesis of more complex organic molecules.

- Agricultural Chemicals: Similar compounds are often explored for use in herbicides or pesticides.

Comparison TableCompound Name Structure Description Unique Features Butylamine A primary amine with a butane chain Simple structure; widely used in organic synthesis Ethanesulfonamide Sulfonamide derived from ethanesulfonic acid Exhibits antibacterial properties Propanesulfonamide Similar sulfonamide structure with one less carbon Potentially different biological activity 4-Methylbutanamine A branched amine similar to butylamine Different steric effects due to branching

Uniqueness of 4-Ethanesulfonyl-butylamine

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Butylamine | A primary amine with a butane chain | Simple structure; widely used in organic synthesis |

| Ethanesulfonamide | Sulfonamide derived from ethanesulfonic acid | Exhibits antibacterial properties |

| Propanesulfonamide | Similar sulfonamide structure with one less carbon | Potentially different biological activity |

| 4-Methylbutanamine | A branched amine similar to butylamine | Different steric effects due to branching |

What sets 4-ethanesulfonyl-butylamine apart from other similar compounds is the combination of both the sulfonamide functionality and the butylamine structure. This dual functionality may enhance its reactivity and biological activity compared to simpler amines or sulfonamides alone.

Molecular Structure and Stereochemical Characteristics

4-Ethanesulfonyl-butylamine represents a linear aliphatic compound characterized by the presence of both primary amine and ethanesulfonyl functional groups connected through a four-carbon alkyl chain [1]. The molecular architecture consists of an ethyl group attached to a sulfonyl moiety, which is subsequently bonded to a butyl chain terminating in a primary amino group [2]. The compound exhibits no chiral centers, resulting in a single stereoisomeric form with straightforward conformational behavior [1].

The sulfonyl group (SO₂) adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5 degrees [3]. The electron-withdrawing nature of the sulfonyl group influences the electronic distribution throughout the molecular framework, particularly affecting the basicity of the terminal amino group [4]. The extended carbon chain between the sulfonyl and amino functionalities provides conformational flexibility while maintaining the overall linear structural motif [5].

Structural Identifiers

Molecular Formula (C₆H₁₅NO₂S)

The molecular formula C₆H₁₅NO₂S accurately represents the atomic composition of 4-ethanesulfonyl-butylamine, indicating six carbon atoms, fifteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom [2]. This formula corresponds to a degree of unsaturation of zero, confirming the saturated nature of the aliphatic chain structure [1]. The formula provides essential information for mass spectrometric identification and molecular weight calculations [2].

SMILES Notation (CCS(=O)(=O)CCCCN)

The Simplified Molecular Input Line Entry System notation CCS(=O)(=O)CCCCN provides a linear text representation of the molecular structure [2]. This notation begins with the ethyl group (CC), followed by the sulfonyl center S(=O)(=O), the four-carbon chain (CCCC), and terminates with the primary amino group (N) [1]. The SMILES string facilitates computational chemistry applications and database searches while ensuring unambiguous structural identification [2].

InChI Representation

The International Chemical Identifier for 4-ethanesulfonyl-butylamine provides a standardized structural description that ensures global consistency in chemical databases [6]. While specific InChI data for this compound was not located in the current literature survey, the systematic approach would follow the pattern InChI=1S/C₆H₁₅NO₂S/c[structural connectivity information]/h[hydrogen positioning] based on established InChI conventions for sulfonamide compounds [6] [7].

Physical Properties

Molecular Weight (165.3 g/mol)

The molecular weight of 4-ethanesulfonyl-butylamine is precisely 165.25 g/mol, calculated based on standard atomic masses [2]. This value represents a moderate molecular weight within the range typical for small organic compounds containing sulfur and nitrogen heteroatoms [1]. The molecular weight determination is crucial for analytical method development and quantitative analysis procedures [2].

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 165.25 | g/mol |

| Formula Weight | 165.25 | g/mol |

| Monoisotopic Mass | 165.0823 | g/mol |

Physical State and Appearance

Based on structural analysis and comparison with analogous compounds, 4-ethanesulfonyl-butylamine is expected to exist as a solid at room temperature [1] [2]. The presence of both amino and sulfonyl functional groups capable of hydrogen bonding interactions typically results in higher melting points compared to simple alkyl compounds [8]. The compound likely appears as a white to off-white crystalline solid, consistent with the general characteristics of primary aliphatic amines containing electron-withdrawing substituents [9] [10].

Melting and Boiling Points

Specific melting and boiling point data for 4-ethanesulfonyl-butylamine are not available in the current literature [2]. However, comparative analysis with structurally related compounds provides insight into expected thermal properties [11] [10]. The parent compound n-butylamine exhibits a melting point of -49°C and boiling point of 78°C [11] [9]. The introduction of the ethanesulfonyl group is anticipated to significantly increase both thermal transition temperatures due to enhanced intermolecular interactions [8] [12].

Estimation based on structural increments suggests a melting point range of approximately 40-80°C and a boiling point exceeding 200°C [10] [12]. These elevated thermal properties result from hydrogen bonding capabilities of the amino group and dipolar interactions of the sulfonyl moiety [8] [3].

Density and Refractive Index

Quantitative density and refractive index measurements for 4-ethanesulfonyl-butylamine have not been reported in accessible literature sources [2]. Estimation methodologies based on molecular structure suggest a density value in the range of 1.1-1.3 g/cm³, considering the presence of sulfur and oxygen atoms that contribute to higher density compared to hydrocarbon analogs [10] [13]. The refractive index is expected to fall within the range of 1.45-1.55, typical for organic compounds containing heteroatoms with moderate polarizability [14] [15].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profile

The proton Nuclear Magnetic Resonance spectrum of 4-ethanesulfonyl-butylamine is expected to display characteristic chemical shifts consistent with the functional group environment [3] [16]. The amino protons typically appear as a broad signal between 1.5-3.5 ppm, with the exact position depending on solvent and concentration effects [3]. The methylene protons adjacent to nitrogen are anticipated to resonate around 2.2-2.6 ppm due to the deshielding effect of the nitrogen atom [16].

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH₂ | 1.5-3.5 | Broad |

| CH₂-N | 2.2-2.6 | Triplet |

| CH₂-SO₂ | 2.8-3.2 | Triplet |

| CH₂-CH₂ (internal) | 1.4-1.8 | Multiplet |

| CH₃ | 1.2-1.4 | Triplet |

Carbon-13 Nuclear Magnetic Resonance spectroscopy would reveal the carbonyl carbon environments with the methyl carbon appearing around 8-15 ppm, internal methylene carbons at 20-30 ppm, and the carbon adjacent to nitrogen at approximately 40-45 ppm [16] [17]. The carbon bearing the sulfonyl group is expected to resonate around 50-55 ppm due to the electron-withdrawing effect of sulfur [4] [17].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 4-ethanesulfonyl-butylamine would be expected to show a molecular ion peak at m/z 166 [M+H]⁺ under positive ionization conditions [18] [3]. Characteristic fragmentation patterns would include loss of the ethanesulfonyl group (SO₂Et, 77 mass units) to yield m/z 89, corresponding to the butylamine fragment [19] [18]. Additional fragmentation would involve alpha-cleavage adjacent to the nitrogen atom, producing fragments at m/z 30 (CH₂=NH₂⁺) and other alkyl chain fragments [3] [16].

The nitrogen rule of mass spectrometry indicates that compounds containing an odd number of nitrogen atoms exhibit odd-numbered molecular weights, consistent with the molecular weight of 165 for this compound [3] [16]. Tandem mass spectrometry would provide detailed structural confirmation through specific fragmentation pathways characteristic of sulfonyl-containing amines [19].

Infrared Spectroscopy Signature Bands

Infrared spectroscopy of 4-ethanesulfonyl-butylamine would display characteristic absorption bands corresponding to the functional groups present in the molecule [3] [16]. Primary amines exhibit distinctive N-H stretching vibrations appearing as two bands around 3350 and 3450 cm⁻¹, representing symmetric and asymmetric stretching modes respectively [3] [17]. The sulfonyl group contributes prominent absorption bands with asymmetric SO₂ stretching around 1310-1320 cm⁻¹ and symmetric SO₂ stretching at 1143-1155 cm⁻¹ [17] [12].

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N-H stretch | 3300-3500 | Primary amine |

| C-H stretch | 2800-3000 | Aliphatic |

| SO₂ asymmetric | 1310-1320 | Sulfonyl |

| SO₂ symmetric | 1143-1155 | Sulfonyl |

| S-N stretch | 895-914 | Sulfonamide linkage |

Additional absorption bands would include C-H stretching vibrations in the 2800-3000 cm⁻¹ region and various bending modes throughout the fingerprint region [3] [17]. The S-N stretching vibration would appear around 895-914 cm⁻¹, providing confirmation of the sulfonyl-amine connectivity [17].

UV-Visible Absorption Properties

The UV-visible absorption characteristics of 4-ethanesulfonyl-butylamine are expected to be minimal due to the absence of extended conjugated systems or chromophoric groups [20]. Primary aliphatic amines typically show weak absorption in the far-UV region below 200 nanometers [20]. The sulfonyl group may contribute slight absorption around 210-220 nanometers due to n→σ* transitions involving sulfur lone pairs [20].

The compound would be expected to be transparent in the visible region, appearing colorless in solution [9]. Any observed color changes would likely result from oxidation products or impurities rather than intrinsic chromophoric properties of the parent compound [9] [8].

Solubility Behavior

Solvent Compatibility Spectrum

The solubility profile of 4-ethanesulfonyl-butylamine reflects the dual nature of its functional groups, combining the hydrophilic characteristics of both amino and sulfonyl moieties with the lipophilic properties of the alkyl chain [9] [12]. The compound demonstrates good solubility in polar protic solvents such as water and methanol due to hydrogen bonding capabilities of the amino group [8] [21]. Enhanced solubility is observed in polar aprotic solvents including dimethyl sulfoxide and acetonitrile, where dipolar interactions with the sulfonyl group predominate [15].

| Solvent Category | Expected Solubility | Mechanism |

|---|---|---|

| Water | Moderate to Good | Hydrogen bonding, ionic interactions |

| Methanol/Ethanol | Good | Hydrogen bonding |

| DMSO/Acetonitrile | Excellent | Dipolar interactions |

| Chloroform | Moderate | Weak dipolar interactions |

| Hexane/Toluene | Poor | Limited polar interactions |

Solubility in non-polar organic solvents such as hexane and toluene is expected to be limited due to the predominant polar character imparted by the amino and sulfonyl functional groups [10] [23]. The four-carbon alkyl chain provides some lipophilic character but is insufficient to overcome the hydrophilic contributions of the heteroatom-containing functionalities [9] [24].

Partition Coefficients

Partition coefficient determination for 4-ethanesulfonyl-butylamine involves assessment of distribution between immiscible solvent phases, typically octanol-water systems [24] [23]. The compound's partition behavior reflects the balance between hydrophilic and lipophilic structural elements [24]. The presence of ionizable amino functionality introduces pH-dependent partitioning characteristics that must be considered in distribution studies [25] [23].

Computational estimation methods suggest a logarithmic partition coefficient (log P) value in the range of -0.5 to +0.5, indicating moderate hydrophilic character [24]. This value reflects the competing influences of the polar amino and sulfonyl groups versus the alkyl chain contribution [23]. Experimental determination would require careful pH control to maintain consistent ionization states during measurement [25] [23].

pH-Dependent Solubility Profiles

The solubility of 4-ethanesulfonyl-butylamine exhibits significant pH dependence due to the ionizable nature of the primary amino group [21] [12]. Under acidic conditions, protonation of the amino group forms the corresponding ammonium salt, dramatically enhancing water solubility through ionic interactions [9] [21]. The compound demonstrates maximum aqueous solubility at pH values below the pKa of the amino group, estimated to be around 9-10 based on structural analogy with butylamine derivatives [9] [5].

At physiological pH (approximately 7.4), partial protonation occurs, resulting in intermediate solubility characteristics [21]. Under strongly basic conditions (pH > 11), the amino group remains predominantly neutral, leading to reduced water solubility compared to acidic conditions [8] [21]. This pH-dependent solubility profile has significant implications for analytical method development and potential biological applications [21] [12].

Retrosynthetic Analysis Approaches

The retrosynthetic analysis of 4-Ethanesulfonyl-butylamine involves systematic disconnection strategies that guide the selection of appropriate synthetic pathways [1] [2]. The target molecule can be envisioned through several key disconnection approaches, each offering distinct advantages in terms of synthetic accessibility and efficiency.

The primary retrosynthetic disconnection involves cleavage of the sulfur-nitrogen bond, revealing ethanesulfonyl chloride and butylamine as the most direct precursors [3]. This approach follows the classical sulfonamide synthesis paradigm where the electrophilic sulfonyl chloride reacts with nucleophilic amine functionality [4]. Alternative disconnection strategies include the formation of sulfinamide intermediates, which can subsequently be oxidized to the target sulfonamide [5].

A more advanced retrosynthetic approach involves the disconnection of both the carbon-sulfur and sulfur-nitrogen bonds, leading to organometallic reagents, sulfur dioxide equivalents, and amine precursors [6]. This strategy aligns with modern green chemistry principles by avoiding pre-functionalized sulfur-containing reagents and utilizing readily available starting materials [7].

Primary Synthetic Pathways

From Ethanesulfonyl Chloride

The most established synthetic route to 4-Ethanesulfonyl-butylamine involves the direct reaction of ethanesulfonyl chloride with butylamine under basic conditions [8] [9]. This transformation proceeds through nucleophilic substitution at the sulfonyl center, with the amine acting as the nucleophile and chloride as the leaving group [10].

The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature [11]. The addition of a base such as triethylamine or pyridine is essential to neutralize the hydrochloric acid generated during the reaction [12]. Under optimized conditions, yields of 70-95% can be achieved with reaction times of 1-6 hours [13].

The mechanism involves initial coordination of the amine lone pair to the electrophilic sulfur center, followed by nucleophilic attack and subsequent elimination of chloride [14]. The use of dimethylaminopyridine as a nucleophilic catalyst has been shown to significantly enhance reaction rates and yields, particularly for sterically hindered substrates [11].

Via Sulfonylation of Butylamines

Alternative synthetic approaches involve the direct sulfonylation of butylamine derivatives using various sulfonylating agents [15] [16]. These methods employ reagents such as ethanesulfonic anhydride, ethanesulfonic acid, or in-situ generated sulfonyl equivalents [17]. The reaction conditions typically require elevated temperatures (80-120°C) and extended reaction times (2-12 hours) to achieve satisfactory conversions [18].

The sulfonylation process can be facilitated by the use of coupling reagents such as dicyclohexylcarbodiimide or N,N-diisopropylcarbodiimide in the presence of suitable activating agents [19]. These methods are particularly advantageous when sulfonyl chlorides are not readily available or when milder reaction conditions are desired [20].

Sulfinamide Intermediates in Synthesis

The utilization of sulfinamide intermediates represents a strategic approach for the controlled synthesis of 4-Ethanesulfonyl-butylamine [21] [22]. This methodology involves the initial formation of ethanesulfinamide derivatives through the reaction of organometallic reagents with N-sulfinylamines or related sulfur(IV) compounds [1].

The sulfinamide intermediates can be prepared through several routes, including the reaction of Grignard reagents with t-BuONSO under controlled conditions [23] [24]. The subsequent oxidation of these intermediates using appropriate oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid provides the target sulfonamide with high selectivity [25].

This approach offers advantages in terms of stereochemical control and functional group compatibility, particularly when dealing with complex substrates containing multiple reactive sites [26]. The mild oxidation conditions employed in the sulfinamide-to-sulfonamide transformation minimize the risk of over-oxidation or unwanted side reactions [27].

Alternative Synthetic Strategies

Organometallic Reagent Methodologies

Modern synthetic approaches have embraced the use of organometallic reagents in conjunction with sulfur dioxide equivalents for the direct synthesis of sulfonamides [28] [29]. The combination of organometallic compounds, the sulfur dioxide surrogate DABSO, and amines represents a significant advancement in sulfonamide synthesis [30] [31].

This methodology involves the initial formation of metal sulfinates through the reaction of organometallic reagents with DABSO at room temperature [25]. The generated sulfinates can then be converted to sulfinyl chlorides using thionyl chloride, followed by immediate trapping with the appropriate amine to yield the desired sulfonamide [25]. The entire process can be completed in 1.5 hours under mild conditions, with yields ranging from 60-83% [25].

The use of organozinc reagents in combination with thionyl fluoride has emerged as a particularly effective approach for sulfinamide synthesis [21]. This method operates under ambient conditions and tolerates a wide range of functional groups, making it suitable for the synthesis of complex sulfonamide derivatives [21].

Copper-Catalyzed Approaches

Copper-catalyzed methodologies have revolutionized sulfonamide synthesis by enabling direct three-component coupling reactions [30] [32]. The copper-catalyzed union of aryl boronic acids, sulfur dioxide equivalents, and amines provides a versatile platform for sulfonamide construction [33].

The optimized reaction conditions employ copper(II) triflate as the catalyst in combination with appropriate ligands at elevated temperatures (130°C) [32]. The broad substrate scope encompasses aryl, heteroaryl, and alkenyl boronic acids, as well as various cyclic and acyclic amines [33]. Yields of 74-96% are typically achieved under these conditions [32].

The copper-catalyzed approach has been extended to include nitroarenes as amine precursors, where the copper catalyst facilitates both the reduction of the nitro group and the subsequent sulfonamide formation [34]. This methodology demonstrates excellent functional group tolerance and provides access to structurally diverse sulfonamide libraries [35].

Purification Techniques

Chromatographic Methods

Column chromatography remains the most versatile and widely employed purification method for sulfonamide compounds [36] [37]. The separation is typically achieved using silica gel as the stationary phase with gradient elution systems consisting of hexane/ethyl acetate or dichloromethane/methanol mixtures [38].

The chromatographic separation of sulfonamides can be challenging due to their polar nature and potential for hydrogen bonding interactions [37]. Optimization of the mobile phase composition is crucial, with pH adjustment often required to achieve optimal resolution [36]. The use of specialized stationary phases, such as aminopropyl-bonded silica, has been reported to enhance separation efficiency for polar sulfonamides [37].

Ultra-high performance liquid chromatography has emerged as a powerful tool for the purification and analysis of sulfonamide compounds [36]. The method enables rapid separation of complex mixtures within 7 minutes using optimized mobile phase conditions [36]. The incorporation of mass spectrometric detection allows for simultaneous purification and structural confirmation [36].

Crystallization Protocols

Recrystallization represents a cost-effective and scalable purification method for sulfonamide compounds [39] [40]. The selection of appropriate solvent systems is critical for achieving high purity and yield [41]. Commonly employed solvents include ethanol, isopropanol-water mixtures, and methanol, with the choice depending on the specific substrate and impurity profile [39].

The crystallization process can be enhanced through the use of anti-solvent techniques, where the product is dissolved in a suitable solvent and then precipitated by the addition of a non-solvent [42]. This approach has been successfully applied to sulfa drugs with yields of 70-85% and purities exceeding 90% [40].

Temperature control during crystallization is essential for obtaining products with optimal physical properties [41]. The cooling rate and final temperature significantly influence crystal size, morphology, and stability [43]. Seed crystals may be employed to control nucleation and ensure consistent product quality [44].

Distillation Parameters

Distillation techniques are applicable to sulfonamide compounds that exhibit sufficient thermal stability and appropriate volatility [45]. The method is particularly useful for removing volatile impurities and achieving high purity products [45]. Vacuum distillation is often employed to reduce the distillation temperature and minimize thermal decomposition [45].

The distillation of sulfonamides requires careful optimization of temperature and pressure conditions to balance efficiency with product stability [41]. Thermogravimetric analysis can be employed to determine the optimal distillation parameters and identify potential decomposition pathways [44].

Steam distillation has been reported as an effective method for the isolation of sulfonamide products from reaction mixtures [45]. The technique involves the co-distillation of the product with water vapor, followed by extraction and purification of the distillate [45]. Recovery yields of 60-80% are typically achieved using this method [45].

Green Chemistry Approaches

Solvent-Free Synthesis Options

The development of solvent-free synthetic methodologies represents a significant advancement in green chemistry approaches to sulfonamide synthesis [46] [47]. Mechanochemical synthesis using ball mills has emerged as a particularly effective method for achieving high yields while minimizing environmental impact [47].

The mechanochemical approach involves the use of solid sodium hypochlorite as an oxidizing agent in a one-pot, two-step process [47]. The methodology works effectively with both aromatic and aliphatic substrates, providing yields of 75-98% under solvent-free conditions [47]. The elimination of organic solvents significantly reduces waste generation and environmental impact [48].

Microwave-assisted synthesis under solvent-free conditions has been successfully applied to sulfonamide preparation [49]. The method employs microwave irradiation to promote the reaction between aldehydes and sulfonamides, achieving rapid reaction times and high yields [49]. The use of neutral aluminum oxide as a dehydrating agent facilitates the reaction while maintaining green chemistry principles [50].

Atom Economy Considerations

Atom economy optimization represents a fundamental principle in the design of sustainable synthetic routes to sulfonamides [46] [51]. The ideal synthetic transformation would incorporate all atoms from the starting materials into the final product, minimizing waste generation and maximizing efficiency [52].

The electrochemical synthesis of sulfonamides exemplifies high atom economy principles by utilizing electricity as the sole oxidant [46] [53]. This approach eliminates the need for stoichiometric chemical oxidants and reduces the formation of unwanted byproducts [51]. The method has been successfully applied to the synthesis of various sulfonamide derivatives with atom economies exceeding 85% [54].

The direct coupling of organometallic reagents with sulfur dioxide and amines represents another high atom economy approach [29] [30]. The method avoids the use of pre-functionalized sulfur reagents and utilizes readily available starting materials, resulting in improved atom economy and reduced synthetic complexity [55].

Catalyst Recyclability

The development of recyclable catalytic systems is essential for sustainable sulfonamide synthesis [56] [57]. Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, reducing both cost and environmental impact [58] [59].

Biomass-derived copper catalysts have demonstrated excellent recyclability in sulfonamide synthesis [56]. The catalyst can be recovered and reused for up to five cycles without significant loss of activity [56]. The magnetic properties of certain catalyst systems enable facile separation and recovery using external magnetic fields [57].

Solid acid catalysts, including modified clays and zeolites, have been successfully employed in sulfonamide synthesis with excellent recyclability [58]. The catalysts can be regenerated through simple thermal treatment and reused multiple times while maintaining high activity and selectivity [58]. The use of such catalysts eliminates the need for stoichiometric acid promoters and reduces waste generation [60].

The development of flow chemistry systems incorporating recyclable catalysts represents an emerging area in sustainable sulfonamide synthesis [54]. These systems enable continuous operation with automatic catalyst regeneration, providing improved efficiency and reduced environmental impact [54].